

The Structural Basis of KRAS G12D Inhibition by MRTX1133: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural biology of the MRTX1133 and KRAS G12D complex. MRTX1133 is a potent, selective, and noncovalent inhibitor of the KRAS G12D mutant, a key driver in numerous cancers, including pancreatic, colorectal, and non-small cell lung cancer. This document details the binding characteristics, the structural basis of inhibition, the impacted signaling pathways, and the experimental methodologies used to elucidate these features.

Quantitative Analysis of MRTX1133-KRAS G12D Interaction

The interaction between **MRTX1133** and the KRAS G12D protein has been extensively characterized using various biophysical and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of the inhibitor's potency and selectivity.

Table 1: Biochemical and Biophysical Binding Affinity of MRTX1133 to KRAS G12D



Assay Type	Parameter	Value	Cell Line/System	Reference
Surface Plasmon Resonance (SPR)	KD	0.2 pM (estimated)	GDP-loaded KRAS G12D	[1]
Homogeneous Time-Resolved Fluorescence (HTRF)	IC50	<2 nM	GDP-loaded KRAS G12D	[2]
AlphaLISA	IC50	2 nM	GDP-loaded KRAS G12D	[1]

Table 2: Cellular Activity of MRTX1133 in KRAS G12D Mutant Cell Lines

Assay Type	Parameter	Value	Cell Line	Reference
pERK Inhibition	IC50	2 nM	AGS	[1]
2D Viability	IC50	6 nM	AGS	[1]
2D Viability	IC50	~5 nM (median)	Various KRAS G12D mutant cell lines	[3]

Structural Insights into the MRTX1133-KRAS G12D Complex

The high-resolution X-ray crystal structure of **MRTX1133** in complex with GDP-bound KRAS G12D provides a detailed view of the molecular interactions driving its potent and selective inhibition.

MRTX1133 binds non-covalently to an induced "switch II" pocket of the KRAS G12D protein.[1] This binding event is characterized by a network of interactions, including hydrogen bonds and van der Waals forces, that stabilize the complex. The inhibitor effectively locks KRAS G12D in



an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and halting the oncogenic signaling cascade.[4]

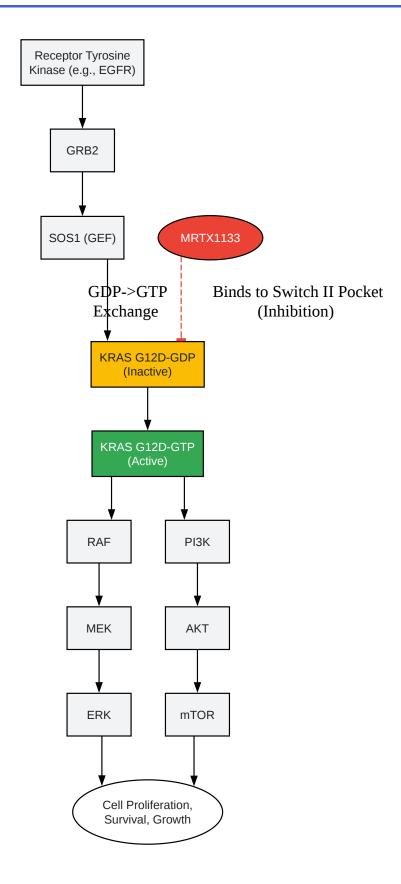
The crystal structure (PDB ID: 7RPZ) reveals that **MRTX1133** optimally occupies the switch II pocket, with specific moieties of the inhibitor making key contacts with amino acid residues of KRAS G12D.[1][5] These interactions are crucial for the high affinity and selectivity of **MRTX1133** for the G12D mutant over wild-type KRAS.[2]

Signaling Pathways and Experimental Workflows

The inhibition of KRAS G12D by **MRTX1133** has profound effects on downstream signaling pathways that are critical for cancer cell proliferation and survival. The primary pathways affected are the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[2]

KRAS Signaling Pathway and MRTX1133 Inhibition



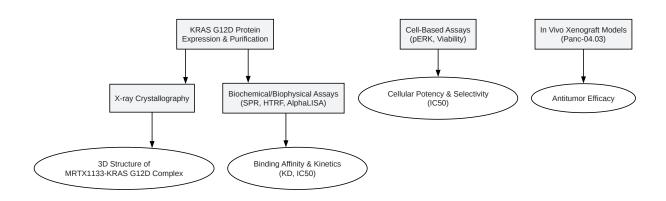


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Caption: KRAS signaling pathway and the mechanism of MRTX1133 inhibition.



Experimental Workflow for Structural and Functional Analysis



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